![molecular formula C9H5BrClN B2568700 4-Bromo-3-chloroisoquinoline CAS No. 1379361-65-5](/img/structure/B2568700.png)
4-Bromo-3-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family . It has a molecular weight of 242.5 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium . The reaction smoothly occurs with 2-alkynyl benzyl azides under different conditions. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloroisoquinoline is represented by the Inchi Code: 1S/C9H5BrClN/c10-8-7-4-2-1-3-6 (7)5-12-9 (8)11/h1-5H .Scientific Research Applications
Nature of the Reactions Involving 4-Haloisoquinolines
A study explored the reactions involving 4-bromo- or 4-chloroisoquinoline, highlighting the substitution reactions that lead to the formation of compounds like 4-(methylthio)isoquinoline under specific conditions. The research emphasized the competition between SRN1 substitution and σ complex formation, indicating the compound's utility in detailed organic synthesis studies (Zoltewicz & Oestreich, 1991).
Synthesis of Fluoromethyl-Containing Analogs of Antitumor Alkaloid Luotonin A
Another research application involves the synthesis of novel 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are used as precursors for the production of antitumor alkaloid luotonin A analogs. These compounds have shown promise in retaining antitumor activity, highlighting the potential of 4-Bromo-3-chloroisoquinoline derivatives in cancer research (Golubev et al., 2010).
Development of Antitumor Agents as Topoisomerase I Inhibitors
The research also extends to the development of antitumor agents, where derivatives of 4-Bromo-3-chloroisoquinoline have been explored for their potential as topoisomerase I inhibitors. Such studies are crucial for the discovery of new cancer therapies, underscoring the compound's significance in medicinal chemistry (Cho et al., 2007).
Synthesis of Functionalized Phenoxy Quinolines
In the realm of antimicrobial research, the synthesis of new 6-Bromoquinolin-4-ol derivatives from 4-Bromo-3-chloroisoquinoline has been investigated for their potential antibacterial activities against drug-resistant strains of bacteria. This highlights the compound's versatility and importance in the development of new antibacterial agents (Arshad et al., 2022).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVGDMDJUZQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloroisoquinoline | |
CAS RN |
1379361-65-5 |
Source
|
Record name | 4-bromo-3-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.